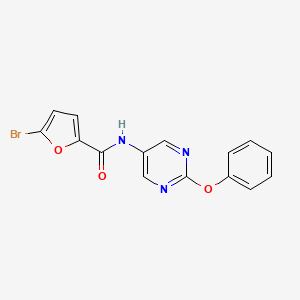

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

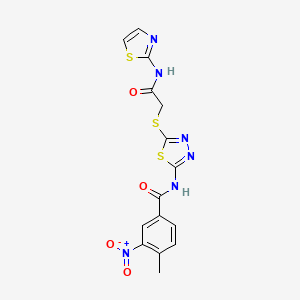

“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound that belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and is fully hydrogenated .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. It also has a benzyl group and an acetamide group attached to the nitrogen atom and the 2-position of the tetrahydroquinoline core, respectively .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, demonstrated broad-spectrum antitumor activity. These compounds were significantly more potent compared to the control, showcasing their potential in cancer treatment. Molecular docking studies further supported their mechanism of action through inhibition of critical enzymes like EGFR-TK and B-RAF kinase, which are involved in cancer cell proliferation (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Research into the antimicrobial properties of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, which share a core structural motif with this compound, revealed good antibacterial activity profiles. These studies highlight the potential of such compounds in addressing bacterial infections, with specific derivatives showing enhanced activity against certain bacterial strains (Rao et al., 2020).

Neuropharmacological Potential

An investigation into the properties of benzyltetrahydroisoquinoline alkaloids, related to the core structure of this compound, explored their biochemical basis for potentially contributing to alcohol addiction. This research provides insights into the interaction between these compounds and neurobiological pathways, suggesting avenues for the development of treatments for addiction and related disorders (VirginiaE. & MichaelJ., 1970).

Imaging and Diagnostic Applications

A study on 18F-labeled PET ligands for imaging translocator protein (TSPO) in the brain demonstrated that compounds structurally similar to this compound could be useful in visualizing TSPO expression. This has implications for the diagnosis and monitoring of neurological diseases, highlighting the compound's potential utility in clinical imaging applications (Yui et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.

Mode of Action

If it acts as an AChE inhibitor, it would likely bind to the active site of the enzyme, preventing the breakdown of acetylcholine and prolonging its action at nerve synapses .

Biochemical Pathways

If it acts as an ache inhibitor, it would impact the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft and prolonged nerve signal transmission .

Result of Action

If it acts as an AChE inhibitor, it could potentially lead to increased acetylcholine levels, affecting nerve signal transmission and potentially having therapeutic effects in conditions like Alzheimer’s disease .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)19-16-8-9-17-15(11-16)7-10-18(22)20(17)12-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRAZERFZBKQDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2913815.png)

![3-nitro-4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbaldehyde O-methyloxime](/img/structure/B2913820.png)

![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2913821.png)

![N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2913822.png)

![7-(Azepan-1-yl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2913823.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2913827.png)

![2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2913830.png)